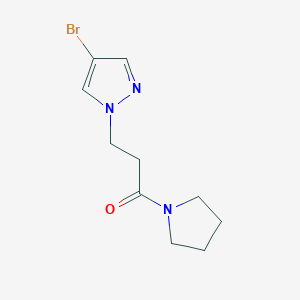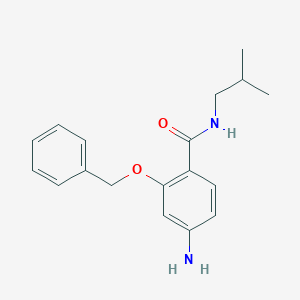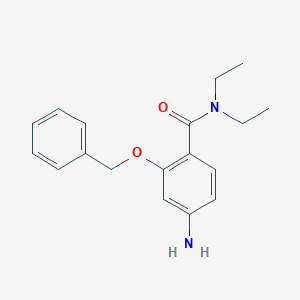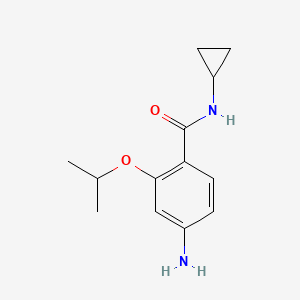
4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide is an organic compound that features a benzamide core with an amino group at the 4-position, a hydroxy group at the 2-position, and a cyclopropylmethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Amidation: The carboxylic acid group of 2-hydroxybenzoic acid is converted to an amide using cyclopropylmethylamine under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Nitration and Reduction: The resulting amide is then nitrated to introduce a nitro group at the 4-position, followed by reduction of the nitro group to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxy group, converting it to a benzylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-cyclopropylmethyl-2-hydroxybenzaldehyde.
Reduction: Formation of 4-Amino-N-(cyclopropylmethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The hydroxy and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-(methyl)-2-hydroxybenzamide: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
4-Amino-N-(ethyl)-2-hydroxybenzamide: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
4-Amino-N-(propyl)-2-hydroxybenzamide: Similar structure but with a propyl group instead of a cyclopropylmethyl group.
Uniqueness
4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-amino-N-(cyclopropylmethyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-3-4-9(10(14)5-8)11(15)13-6-7-1-2-7/h3-5,7,14H,1-2,6,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWFOBACJCQDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-Isopropyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8166072.png)










